molecular formula C19H20ClN5OS B2355054 1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 893912-96-4

1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B2355054
CAS No.: 893912-96-4
M. Wt: 401.91
InChI Key: BQWWIPRSBQADSL-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .


Synthesis Analysis

An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation in good yields . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Activity: A study by Hafez, El-Gazzar, and Al-Hussain (2016) on pyrazole derivatives related to the chemical demonstrated significant antimicrobial and anticancer activities. Some compounds even exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Properties

  • Catalytic Action in Synthesis: Miyashita et al. (1990) described the catalytic role of azolium salts in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, offering insights into efficient methods for creating such compounds (Miyashita, Matsuda, Iijima, & Higashino, 1990).
  • Precursors for Various Derivatives: Abdelhamid, Fahmi, and Baaiu (2016) explored the use of pyrazolo[3,4-d]pyrimidine derivatives as precursors in synthesizing various heterocyclic compounds, indicating the versatility of these compounds in chemical syntheses (Abdelhamid, Fahmi, & Baaiu, 2016).

Applications in Medicine and Pharmacology

  • Antitumor Evaluation: Research by Kandeel et al. (2012) highlighted the potent antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives on various cell lines, with some showing considerable effectiveness (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Biological Applications

  • Antimicrobial Activity of Derivatives: Shah et al. (2014) synthesized azetidin-2-one based pyrazoline derivatives, including those with a 4-chlorophenyl group, and found them to have noteworthy antibacterial and antifungal properties (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
  • Adenosine Receptor Affinity: Harden, Quinn, and Scammells (1991) investigated the affinity of pyrazolo[3,4-d]pyrimidine analogues for A1 adenosine receptors, indicating potential pharmacological applications (Harden, Quinn, & Scammells, 1991).

Agricultural Applications

  • Herbicidal Activity: Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their herbicidal activity, demonstrating potential use in agriculture (Luo, Zhao, Zheng, & Wang, 2017).

Mechanism of Action

While the specific mechanism of action for “1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone” is not available, related compounds have shown promising cytotoxicity against tested cancer cell lines . They have been found to inhibit cell cycle progression and induce apoptosis in cancer cells .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c20-14-5-7-15(8-6-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWWIPRSBQADSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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